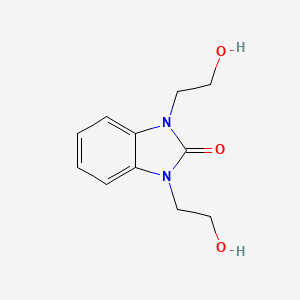

1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one is a chemical compound with a unique structure that includes a benzimidazole ring substituted with two hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one typically involves the reaction of benzimidazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong base (e.g., sodium hydroxide) to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors can also enhance the efficiency of the reaction by increasing the rate of ethylene oxide ring opening and attachment.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

Substitution: The hydroxyethyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or amine reagents like ammonia (NH3) can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Halogenated or aminated benzimidazole derivatives.

Scientific Research Applications

1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl groups can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazole: Lacks the carbonyl group present in 1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one.

1,3-Dihydro-1,3-bis(2-methoxyethyl)-2H-benzimidazol-2-one: Contains methoxyethyl groups instead of hydroxyethyl groups.

Uniqueness

This compound is unique due to the presence of both hydroxyethyl groups and a carbonyl group, which confer distinct chemical reactivity and biological activity. The hydroxyethyl groups enhance its solubility in water, while the carbonyl group provides additional sites for chemical modification.

Biological Activity

1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one, also known as a benzimidazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological potential. The focus of this article is to explore the biological activity of this compound, including its antibacterial properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H14N2O3

- Molecular Weight : 222.24 g/mol

- CAS Number : 39936-67-9

- Structure : The compound features a benzimidazole ring system with two hydroxyethyl substituents that enhance its solubility and biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1,3-dihydro-2H-benzimidazol-2-one exhibit significant antibacterial properties. A notable study synthesized several analogs and evaluated their activity against various bacterial strains.

Table 1: Antibacterial Activity of 1,3-Dihydro-2H-benzimidazol-2-one Derivatives

| Compound | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | S. pyogenes (mm) |

|---|---|---|---|---|

| 6a | 16 | 15 | 16 | 18 |

| 6b | 18 | 19 | 17 | 18 |

| 6c | 23 | 22 | 19 | 20 |

| 6d | 25 | 24 | 21 | 20 |

| 6e | 29 | 28 | 24 | 24 |

| 6f | 29 | 28 | 23 | 20 |

| 6g | 28 | 26 | 22 | 22 |

| Ciprofloxacin (Control) | 28 | 26 | 21 | 22 |

The results indicate that compounds such as 6e , 6f , and 6g exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition exceeding those of the standard antibiotic ciprofloxacin at the same concentration .

The antibacterial mechanism of these compounds is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The presence of the benzimidazole moiety is crucial for this activity, as it enhances binding affinity to bacterial targets.

Other Biological Activities

In addition to antibacterial effects, benzimidazole derivatives have been investigated for various other biological activities:

- Antiviral Activity : Some studies suggest that benzimidazole derivatives can inhibit viral replication by targeting RNA polymerase II, thereby blocking viral RNA synthesis .

- Antioxidant Properties : The structural features of these compounds contribute to their ability to scavenge free radicals, which may have implications for their use in oxidative stress-related conditions .

- Cardiovascular Effects : Certain derivatives have shown vasorelaxant effects and potential applications in managing hypertension through modulation of vascular smooth muscle contraction .

Case Studies

A significant study published in Der Pharma Chemica highlighted the synthesis and evaluation of various benzimidazole derivatives for their antibacterial properties. The study concluded that modifications to the benzimidazole structure could enhance biological activity, suggesting a pathway for developing new antibiotics in response to rising antimicrobial resistance .

Properties

CAS No. |

39936-67-9 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1,3-bis(2-hydroxyethyl)benzimidazol-2-one |

InChI |

InChI=1S/C11H14N2O3/c14-7-5-12-9-3-1-2-4-10(9)13(6-8-15)11(12)16/h1-4,14-15H,5-8H2 |

InChI Key |

UARFFANGBYNLQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)N2CCO)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.